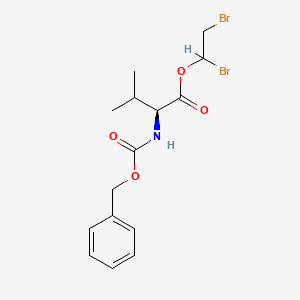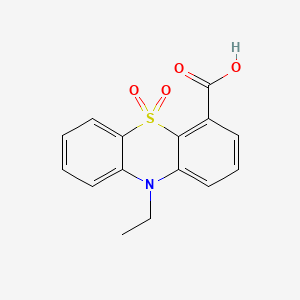
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol . This compound is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system. It is a colorless liquid that is relatively stable under standard conditions.
Méthodes De Préparation
The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then dehydrogenated to yield the target compound . Industrial production methods often utilize catalytic hydrogenation and dehydrogenation processes under controlled temperature and pressure conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active compounds.
Comparaison Avec Des Composés Similaires
2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene can be compared with other similar compounds, such as:
2,3-Dihydro-1,1,4,6-tetramethyl-1H-indene: This compound has a similar structure but differs in the position of the methyl groups, leading to different chemical and physical properties.
1,1,4,5-Tetramethylindane: Another closely related compound with slight variations in the methyl group positions, affecting its reactivity and applications.
1,4,7-Trimethylindan: This compound lacks one methyl group compared to this compound, resulting in distinct chemical behavior and uses.
Propriétés
| 76397-33-6 | |
Formule moléculaire |
C13H18 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2,2,4,7-tetramethyl-1,3-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-8-13(3,4)7-11(9)12/h5-6H,7-8H2,1-4H3 |
Clé InChI |
GPOUDYYLCOQKCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(CC2=C(C=C1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
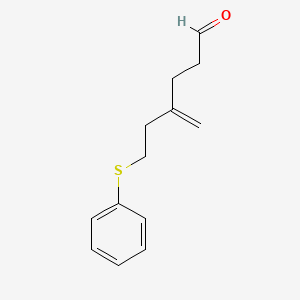
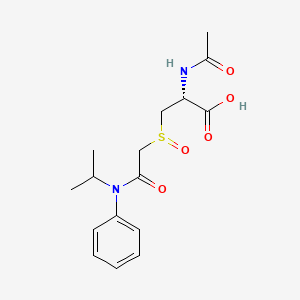
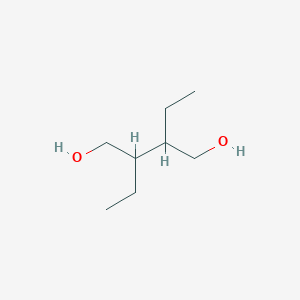
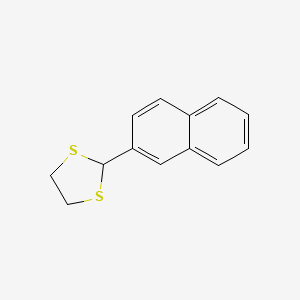

![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
